molecular formula C6H4Cl4O2 B1459719 4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid CAS No. 1788041-68-8

4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid

Cat. No. B1459719
CAS RN: 1788041-68-8
M. Wt: 249.9 g/mol
InChI Key: OAXSBVCQAMQFKW-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1788041-68-8 . It has a molecular weight of 249.91 . The IUPAC name for this compound is 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4Cl4O2/c7-5(8)4(6(5,9)10)1-2(4)3(11)12/h2H,1H2,(H,11,12) . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Crystal Structure Analysis

One study discusses the crystal structure of closely related compounds, indicating the significance of structural analysis in understanding the properties and reactivity of complex organic molecules. For example, Sieroń et al. (1998) examined the crystal structure of tetramethyl diphosphaferrocenyl carboxylic acid and its complex, highlighting the conformational aspects of diphosphaferrocenes​​. Such studies are crucial for designing compounds with desired physical and chemical properties.

Substituent Effects on Acidity

Wiberg's research on substituent effects on the acidity of weak acids provides insights into how different substituents influence the acidity of bicyclopentane carboxylic acids​​. Understanding these effects is essential for designing molecules with specific acidity, which is a critical parameter in various chemical reactions and potential drug design.

Synthesis and Reactivity

Research on the synthesis of halogenated compounds, such as the work by Weis (1976), who reported a new synthesis method for halogenated pentane-4-olide carboxylic acids, highlights the importance of synthetic routes in accessing functionalized molecules for further chemical exploration​​.

Electrochemical Reduction

The study by Pritts and Peters (1994) on the electrochemical reduction of dihalopentanes at carbon cathodes provides insights into the reactivity of halogenated compounds under electrochemical conditions​​. Such reactions could offer pathways to novel molecules and intermediates useful in various applications, including material science and synthetic organic chemistry.

Spiroheterocyclic Ring Systems

Research on the synthesis of strained spiroheterocyclic ring systems by Duffy, Morris, and Romo (2009) demonstrates the potential of such compounds in synthetic chemistry, including the synthesis of natural and unnatural products​​. The unique reactivity patterns of these systems can lead to innovative ways to construct complex molecular architectures.

These studies, although not directly related to 4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid, underline the broad interest in the synthesis, structural analysis, and reactivity of complex organic compounds. Such research can provide foundational knowledge necessary for the development of new materials, pharmaceuticals, and chemical processes.

For detailed insights and further reading, please refer to the cited papers:

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

1,1,2,2-tetrachlorospiro[2.2]pentane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl4O2/c7-5(8)4(6(5,9)10)1-2(4)3(11)12/h2H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXSBVCQAMQFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12C(C2(Cl)Cl)(Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid
Reactant of Route 2
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Reactant of Route 3
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4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid
Reactant of Route 5
4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid
Reactant of Route 6
4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid

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